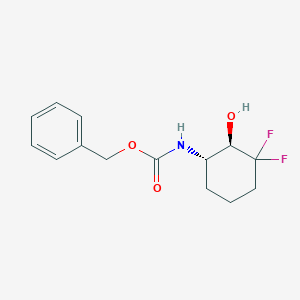
Benzyl ((1S,2R)-3,3-difluoro-2-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a cyclohexyl ring with two fluorine atoms and a hydroxyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: The starting material, a cyclohexanone derivative, undergoes fluorination to introduce the difluoro groups.
Introduction of the hydroxyl group: The difluorocyclohexanone is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the desired position.
Carbamate formation: The hydroxylated difluorocyclohexane is reacted with benzyl isocyanate to form the carbamate linkage.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The difluoro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: This compound has a tert-butyl group instead of a benzyl group, which may affect its reactivity and applications.
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a different ring structure and an amine group, leading to different chemical properties and applications.
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate: This compound contains a chlorosulfonyl group, which can undergo different chemical reactions compared to the difluoro and hydroxyl groups.
Properties
Molecular Formula |
C14H17F2NO3 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H17F2NO3/c15-14(16)8-4-7-11(12(14)18)17-13(19)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H,17,19)/t11-,12+/m0/s1 |
InChI Key |
DQWDLJFIWPTHRH-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















